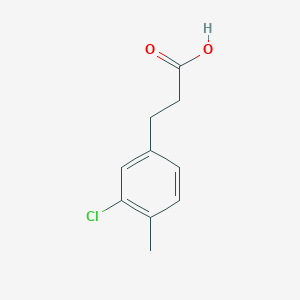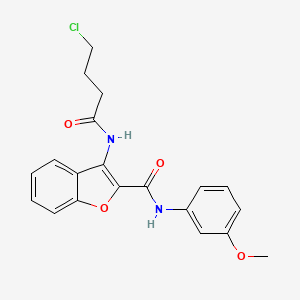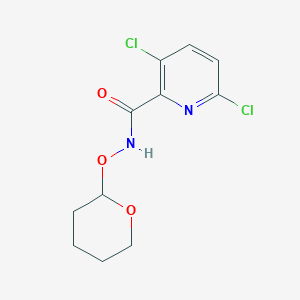
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide, also known as DOX, is a chemical compound that has been widely used in scientific research studies. DOX is a pyridine carboxamide compound that has been synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether.
Mechanism of Action
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage, which triggers cell death through apoptosis or necrosis. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play critical roles in inflammation and immune response.
Biochemical and Physiological Effects:
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been shown to induce DNA damage and cell death in various cell types, including cancer cells and immune cells. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been shown to modulate the expression of various genes involved in DNA repair, cell cycle regulation, and apoptosis. In addition, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been shown to modulate the activity of various enzymes, including PARP, caspases, and kinases.
Advantages and Limitations for Lab Experiments
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several advantages as a tool compound for scientific research studies. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is a potent and selective inhibitor of PARP, which allows for the specific modulation of PARP activity in cells. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has some limitations in lab experiments. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be toxic to cells at high concentrations, which can lead to non-specific effects. In addition, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays.
Future Directions
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several potential future directions for scientific research studies. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide. Another potential direction is the use of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation. Finally, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide could be used in combination with other drugs to enhance the efficacy of cancer treatment.
Synthesis Methods
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide in high yield and purity.
Scientific Research Applications
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been widely used in scientific research studies due to its unique chemical properties. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibitors such as 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been used as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation.
properties
IUPAC Name |
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-4-5-8(13)14-10(7)11(16)15-18-9-3-1-2-6-17-9/h4-5,9H,1-3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIPVSPFCHCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

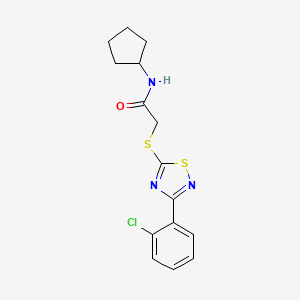
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)

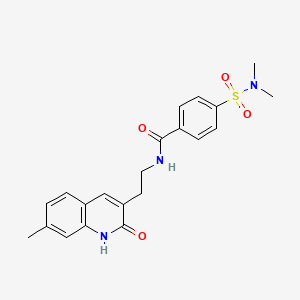
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)
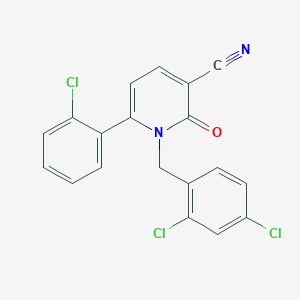
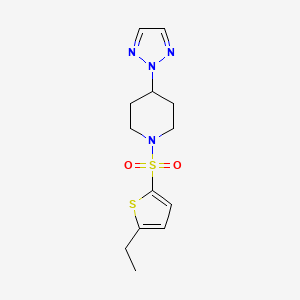
![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)
